rac,cis-Milnacipran Hydrochloride
Description
Evolution of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) in Psychopharmacology
The development of SNRIs emerged as a response to the limitations of earlier antidepressant classes, particularly tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). TCAs, while effective inhibitors of serotonin and norepinephrine reuptake, exhibited significant off-target activity at histamine, muscarinic, and adrenergic receptors, leading to adverse effects such as sedation, dry mouth, and cardiovascular complications. SSRIs, introduced in the late 1980s, offered improved tolerability by selectively targeting serotonin transporters but lacked efficacy in subsets of patients with norepinephrine-mediated symptoms.
Venlafaxine, the first SNRI approved by the U.S. Food and Drug Administration (FDA) in 1993, marked a paradigm shift by combining serotonin and norepinephrine reuptake inhibition without the receptor-binding profile of TCAs. Subsequent SNRIs, including duloxetine and milnacipran, were designed to optimize the balance between neurotransmitter selectivity and clinical efficacy. Unlike TCAs, SNRIs exhibit minimal affinity for non-monoamine receptors, reducing side effects while maintaining therapeutic benefits in major depressive disorder (MDD) and chronic pain conditions.
Table 1: Key SNRIs and Their Approval Timeline
| Compound | FDA Approval Year | Initial Indication |
|---|---|---|
| Venlafaxine | 1993 | Major Depressive Disorder |
| Duloxetine | 2004 | Major Depressive Disorder |
| Milnacipran | 2009 | Fibromyalgia |
The structural diversity among SNRIs reflects iterative improvements in pharmacophore design. For instance, milnacipran’s unique cyclopropane backbone distinguishes it from venlafaxine’s aryloxypropanamine structure, enabling distinct pharmacokinetic and pharmacodynamic properties.
Rationale for rac,cis-Milnacipran as a Dual Monoamine Modulator
rac,cis-Milnacipran’s pharmacological profile stems from its stereochemistry and substituent interactions with monoamine transporters. Marketed as a racemic mixture of (1S,2R)- and (1R,2S)-enantiomers, the (1S,2R)-isomer accounts for its primary activity at serotonin and norepinephrine transporters. Structure-activity relationship (SAR) studies reveal that modifications to its ethyl groups significantly influence transporter affinity:
- Substituent R³ : Introduction of a methyl group abolishes norepinephrine and serotonin reuptake inhibition.
- Allyl Substitution : Replacing one ethyl group with an allyl moiety enhances norepinephrine potency by 40% while preserving serotonin activity.
- Phenyl Groups : Aromatic substituents in the R⁶ position selectively enhance norepinephrine transporter binding.
Table 2: Structural Modifications and Transporter Affinity
| Modification Site | Structural Change | Norepinephrine Potency | Serotonin Potency |
|---|---|---|---|
| R³ | Methyl addition | Abolished | Abolished |
| R⁴/R⁵ | Allyl substitution | Increased | Maintained |
| R⁶ | Phenyl group addition | Increased | No effect |
The compound’s low molecular weight (246.35 g/mol) and minimal lipophilicity (logP = 1.2) contribute to favorable pharmacokinetics, including high oral bioavailability (85–90%) and limited hepatic metabolism via cytochrome P450 enzymes. This reduces drug-drug interaction risks, a critical advantage in patients requiring polypharmacy.
Chronology of Patent Filings and Regulatory Approvals
rac,cis-Milnacipran Hydrochloride’s regulatory history underscores its specialized application in fibromyalgia. Initial patents, such as U.S. Patent 6,602,911 (filed 2001), focused on its use in pain disorders, while subsequent filings like U.S. Patent 7,994,220 (granted 2011) emphasized long-term fibromyalgia management. The FDA approved milnacipran for fibromyalgia in 2009, citing clinical trials demonstrating sustained reductions in pain and functional impairment.
In contrast, the European Medicines Agency (EMA) rejected milnacipran’s marketing authorization in 2009, citing insufficient evidence of efficacy and concerns about trial design. This divergence highlights regional differences in regulatory evaluation criteria for chronic pain therapies.
Table 3: Key Milestones in Patent and Regulatory History
| Year | Event | Jurisdiction | Patent/Approval Reference |
|---|---|---|---|
| 2001 | Initial patent for pain indications | United States | U.S. 6,602,911 |
| 2005 | Provisional application for fibromyalgia | United States | U.S. 60/721,722 |
| 2009 | FDA approval for fibromyalgia | United States | NDA 022256 |
| 2009 | EMA refusal for fibromyalgia | European Union | EPAR Milnacipran |
The compound’s patent lifecycle reflects strategic targeting of niche indications, with exclusivity extensions leveraging its unique mechanism in fibromyalgia. As of 2025, U.S. Patent 7,994,220 remains active until 2029, underscoring its commercial and therapeutic relevance.
Properties
Molecular Formula |
C16H25ClN2O |
|---|---|
Molecular Weight |
296.83 g/mol |
IUPAC Name |
(1R,2S)-N,N-diethyl-2-(methylaminomethyl)-1-phenylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-4-18(5-2)15(19)16(11-14(16)12-17-3)13-9-7-6-8-10-13;/h6-10,14,17H,4-5,11-12H2,1-3H3;1H/t14-,16+;/m1./s1 |
InChI Key |
SCNNGOIUMUZQEQ-XMZRARIVSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CNC)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CNC)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Resolution via Mandelic Acid Salt Formation
- Racemic cis-Milnacipran free base is dissolved in water, and a solution of optically pure mandelic acid (D- or L- form) is added.
- Crystallization occurs, forming diastereomeric salts, which are separated by filtration.
- The salt is then treated with an acid (e.g., HCl) in isopropanol to regenerate the free base, which is subsequently converted into its hydrochloride salt.
| Parameter | Details |
|---|---|
| Solvent | Water, Ethyl acetate, Isopropanol |
| Temperature | 60-65°C during salt formation, cooled to 10-15°C for crystallization |
| Reagents | Racemic cis-Milnacipran, D- or L- Mandelic acid |
| Yield | Approximately 87% with optical purity >99% |
| Enantiomer | Optical Purity | Melting Point | Yield |
|---|---|---|---|
| (1S,2R)-cis-Milnacipran | 99-99.5% | Not specified | ~87% |
Resolution via L- or D-Mandelic Acid in Organic Solvents
- Similar procedures using ethyl acetate or MTBE as solvents, with yields around 70-87%, and optical purities of 95-98%.
Conversion to Hydrochloride Salt
The resolved free base is converted into its hydrochloride salt via:
- Dissolution in isopropanol,
- pH adjustment with dry HCl gas or HCl solution,
- Precipitation with n-heptane or diisopropyl ether,
- Filtration and drying under vacuum.
| Parameter | Details |
|---|---|
| Solvent | Isopropanol, n-Heptane |
| HCl Source | Gaseous HCl or HCl solution in isopropanol |
| Yield | Approximately 87% |
Alternative Synthetic Routes
Synthesis from Intermediate Compounds
Direct Chemical Synthesis
- Patent methods describe the use of diethylamine and other reagents in inert solvents like methylene dichloride, toluene, or acetonitrile, with reaction temperatures ranging from -10°C to 70°C, to produce intermediate compounds that are subsequently resolved.
Summary of Preparation Methods
| Method | Key Reagents | Solvent | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Resolution with Mandelic Acid | Racemic milnacipran, mandelic acid | Water, ethyl acetate, isopropanol | 60-65°C during salt formation, cooled to 10-15°C | 70-87% | High optical purity |
| Direct Synthesis from Lactone | Lactone derivatives, diethylamine | Toluene, methylene dichloride | 0-70°C, reaction time varies | Variable | Suitable for industrial scale |
| Reduction of Salts | Pd/C-H2, zinc, iron | Inert solvents | Mild conditions, 0-80°C | High | Yields high, purity high |
Data Tables Summarizing Key Parameters
| Preparation Step | Reagents | Solvent | Temperature | Yield | Optical Purity |
|---|---|---|---|---|---|
| Resolution of racemate | Racemic milnacipran, mandelic acid | Water, ethyl acetate | 60-65°C | 70-87% | 95-99% |
| Salt formation | Free base, HCl | Isopropanol | Room temp | ~87% | >99% |
| Direct synthesis (from lactone) | Lactone, diethylamine | Toluene, methylene dichloride | -10°C to 70°C | Variable | High purity |
Chemical Reactions Analysis
Types of Reactions
rac,cis-Milnacipran Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .
Scientific Research Applications
rac,cis-Milnacipran Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of SNRI mechanisms and interactions.
Biology: Investigated for its effects on neurotransmitter levels and receptor binding.
Medicine: Primarily used in the treatment of fibromyalgia and major depressive disorder.
Mechanism of Action
rac,cis-Milnacipran Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic membrane. This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects on postsynaptic receptors . The compound does not significantly interact with other monoamines or receptors, making it relatively selective in its action .
Comparison with Similar Compounds
Structural and Stereochemical Differences
- rac,cis-Milnacipran Hydrochloride : Racemic mixture containing equal parts of (1R,2S)- and (1S,2R)-enantiomers .
- Levomilnacipran Hydrochloride : Enantiopure (1S,2R)-enantiomer (CAS: 175131-60-9), marketed as F-2695 hydrochloride. It shares the molecular formula (C₁₅H₂₂N₂O·HCl) and weight (282.81 g/mol) with rac,cis-milnacipran but differs in stereochemistry .
Pharmacological Profile
Pharmacokinetics and Stability
- rac,cis-Milnacipran: Melting point: 179–181°C . Solubility: Freely soluble in water and methanol . Stability: Degrades under oxidative stress but remains stable in formulations stored at 40°C/75% RH for 6 months .
- Levomilnacipran: Similar solubility profile (water, DMSO) . No significant stereospecific degradation reported.
Biological Activity
Rac,cis-Milnacipran Hydrochloride is a compound primarily recognized for its role as a serotonin-norepinephrine reuptake inhibitor (SNRI). This medication has gained attention for its therapeutic applications, particularly in managing chronic pain conditions such as fibromyalgia. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
This compound functions by inhibiting the reuptake of two critical neurotransmitters: serotonin (5-HT) and norepinephrine (NE) . By blocking the transporters responsible for their reuptake, the compound increases their availability in the synaptic cleft, leading to enhanced serotonergic and noradrenergic neurotransmission. This modulation is believed to contribute to improved mood and pain perception reduction through various biochemical pathways, particularly in descending inhibitory pain pathways in the brain and spinal cord .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several key characteristics:
- Absorption : The compound is rapidly absorbed with a high oral bioavailability of approximately 85-90%. Peak plasma concentration occurs around 3.5 hours post-administration .
- Metabolism : It undergoes minimal first-pass metabolism, with about 55% excreted unchanged in urine. The compound is primarily metabolized in the liver with limited involvement from cytochrome P450 enzymes, reducing potential drug-drug interactions .
- Half-life : The half-life ranges from 6 to 8 hours, supporting a twice-daily dosing regimen .
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in treating fibromyalgia and other chronic pain conditions. Notable findings from various studies include:
- Pivotal Trials : In two pivotal trials involving 888 and 1196 patients respectively, those treated with milnacipran showed significant improvements in pain and overall function compared to placebo. Response rates for composite measures were approximately double those seen in placebo groups .
- Long-term Efficacy : A study indicated that patients who continued milnacipran treatment maintained clinically meaningful pain responses significantly longer than those switched to placebo .
Summary of Clinical Trials
| Study | Population | Treatment Duration | Key Findings |
|---|---|---|---|
| Study 1 | 888 patients | 6 months | Significant improvement in pain and function (P < 0.01) |
| Study 2 | 1196 patients | 3 months | Higher response rates in milnacipran groups compared to placebo |
| Long-term Study | Variable | Up to 3 years | 81% maintained response on milnacipran vs. 58% on placebo (P < 0.001) |
Safety Profile
While this compound is generally well tolerated, it can cause side effects such as nausea, dizziness, and dry mouth. The incidence of treatment-emergent adverse events was reported at 58% for placebo compared to 47% for milnacipran-treated patients . Importantly, the compound's low protein binding (13%) and minimal effects on cytochrome P450 enzymes suggest a lower potential for pharmacokinetic drug-drug interactions .
Q & A
Q. What are the critical parameters for optimizing the synthesis of rac,cis-Milnacipran Hydrochloride?
Q. Which analytical methods are validated for quantifying this compound in pharmaceutical formulations?
Stability-indicating methods, such as reverse-phase HPLC with UV detection (e.g., LC–UV at 220 nm) and second-order derivative UV spectroscopy, are widely used. and describe validated protocols using USP Apparatus 1 (baskets) with 0.01 N HCl dissolution media, achieving discrimination between degradation products (e.g., hydrolyzed or oxidized derivatives) and the active compound. These methods ensure robustness for batch testing and stability studies under accelerated conditions (e.g., 40°C/75% RH) .
Q. How does this compound exert its pharmacological effects as an SNRI?
rac,cis-Milnacipran inhibits serotonin (SERT) and norepinephrine (NET) transporters with a 3:1 NET:SERT selectivity ratio, as demonstrated in functional assays ( ). In vitro studies using PC-12 cells show dose-dependent NET1 expression reduction, correlating with increased synaptic norepinephrine levels. Its cis-stereochemistry enhances binding affinity compared to trans-isomers, critical for maintaining efficacy in fibromyalgia models .
Advanced Research Questions
Q. How can researchers reconcile contradictory pharmacokinetic data between in vitro and in vivo models for this compound?
Discrepancies often arise from differences in metabolic enzyme activity (e.g., CYP450 isoforms) across models. notes that rac,cis-Milnacipran’s high solubility (19 mg/mL in water) and bioavailability (85–90%) classify it as a BCS Class I drug, where in vitro dissolution rates may not correlate with in vivo absorption if gastric emptying dominates. Researchers should cross-validate using physiologically based pharmacokinetic (PBPK) modeling and adjust for species-specific cytochrome activity .
Q. What experimental design considerations are critical for preclinical fibromyalgia studies using this compound?
emphasizes the need to align animal models with clinical diagnostic criteria (e.g., widespread pain and ≥11/18 tender points). For example, murine models of chronic stress-induced hyperalgesia require standardized mechanical/thermal nociception assays. Control groups must account for concomitant conditions (e.g., rheumatoid arthritis) to isolate fibromyalgia-specific outcomes, as highlighted in the 1990 ACR criteria .
Q. How does this compound’s stability profile influence formulation development for long-term storage?
Accelerated stability studies (40°C/75% RH) reveal that hydrolysis is the primary degradation pathway, with <5% degradation over 6 months in capsules. recommends using enteric coatings to mitigate acid-catalyzed degradation in the stomach. Dissolution efficiency (DE60) and t80% (time for 80% release) are critical metrics for ensuring bioequivalence post-storage .
Q. What strategies address data variability in rac,cis-Milnacipran’s enantiomeric resolution during chiral analysis?
Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar organic mobile phases (methanol:acetonitrile:DEA 90:10:0.1 v/v) can resolve rac,cis-Milnacipran from its enantiomers. underscores the need for rigorous column conditioning and temperature control (±0.5°C) to minimize retention time drift, which is common in amine-containing compounds .
Methodological Guidelines
- Stereochemical Purity : Use circular dichroism (CD) spectroscopy alongside HPLC to confirm cis-configuration, as incorrect stereochemistry alters SNRI activity .
- In Vitro-In Vivo Correlation (IVIVC) : Prioritize dissolution media mimicking intestinal pH (6.8 PBS) for BCS Class I drugs to improve predictive accuracy .
- Ethical Reporting : Adhere to laboratory safety protocols (e.g., PPE, waste disposal) as per and , particularly when handling hydrochloride salts, which may generate irritant gases upon decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
